molecular formula C6H9F3O4 B14135285 Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate CAS No. 89129-76-0

Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate

Cat. No.: B14135285
CAS No.: 89129-76-0
M. Wt: 202.13 g/mol
InChI Key: NGBTWDCVWGOJHQ-UHFFFAOYSA-N
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Description

Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate is a fatty acid methyl ester with the molecular formula C6H9F3O4 . This compound is characterized by the presence of trifluoromethyl, hydroxy, and methoxy functional groups, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate typically involves the esterification of 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

89129-76-0

Molecular Formula

C6H9F3O4

Molecular Weight

202.13 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate

InChI

InChI=1S/C6H9F3O4/c1-12-4(10)3-5(11,13-2)6(7,8)9/h11H,3H2,1-2H3

InChI Key

NGBTWDCVWGOJHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(F)(F)F)(O)OC

Origin of Product

United States

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